(S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide, or epidepride, is a benzamide derivative developed as a selective radioligand for dopamine D2 receptors. [] It exists as a single enantiomer with the (S) configuration at the chiral center. [] Epidepride plays a crucial role in scientific research as a tool to study and visualize dopamine D2 receptors, which are implicated in various neurological and psychiatric disorders. []
Epidepride can be synthesized from salicylic acid in a multi-step process. [, ] A key step involves the introduction of the iodine-125 radiolabel using Heindel's triazene method or by employing a tri-n-butyltin derivative of the benzamide. [] The latter method has been shown to yield higher specific activity for the radiolabeled product. [] A newer, shorter synthesis route utilizes 3-methoxy-salicylaldehyde (o-vanillin) and 3-methoxysalicyclic acid, employing iodine monochloride and iodine nitrate under basic conditions for iodination. []
Epidepride demonstrates a significantly higher lipophilicity compared to sulpiride, as evidenced by its octanol-water partition coefficient being 40 times greater. [] This enhanced lipophilicity contributes to its ability to readily penetrate the blood-brain barrier and accumulate in the brain, particularly in the striatum where D2 receptors are abundant. []
Epidepride, particularly when labeled with iodine-123, holds promise as a ligand for noninvasive visualization studies of dopamine D2 receptor sites in vivo using Single Photon Emission Computed Tomography (SPECT). [] Its high affinity and selectivity for D2 receptors, combined with its favorable brain penetration characteristics, make it a valuable tool for investigating the role of D2 receptors in various neurological and psychiatric conditions. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: